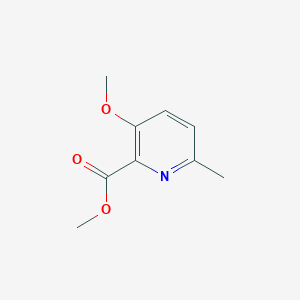

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester (MMPE), also known as this compound, is an organic compound with a molecular formula of C9H10NO2 and a molecular weight of 166.17 g/mol. MMPE is a colorless to yellowish crystalline solid with a melting point of 92-94°C and a boiling point of 250°C. MMPE is a derivative of pyridine and is commonly used in the synthesis of various pharmaceuticals and other organic compounds.

Applications De Recherche Scientifique

Photoreactions in Organic Chemistry

- UV irradiation of related pyridinecarboxylate compounds in methanol can lead to methylation and methoxylation, demonstrating the compound's reactivity under specific conditions (Sugiyama et al., 1981).

Applications in Dye and Pigment Chemistry

- Pyridinecarboxylate derivatives have been used to synthesize heterocyclic azo dyes, showing enhanced pH stability due to specific substitutions, highlighting their utility in the field of dyes and pigments (Wang et al., 2018).

Synthetic Pathways in Organic Synthesis

- Efficient synthetic routes to related pyridinecarboxylate esters have been developed, underlining the compound's relevance in organic synthesis (Horikawa et al., 2001).

Nucleophilic Substitution Reactions

- Nucleophilic substitution on pyridinecarboxylic acid oxides, including methyl ester derivatives, provides insight into the reactivity of these compounds (Voltrová & Prutianov, 1997).

Cardiotonic Activity Research

- Ester derivatives of pyridinecarboxylic acids have been studied for their cardiotonic activity, indicating potential medicinal applications (Mosti et al., 1993).

Antimicrobial Agent Synthesis

- The synthesis of chiral linear and macrocyclic bridged pyridines, starting from pyridine dicarbonyl dichloride, showcases applications in developing antimicrobial agents (Al-Salahi et al., 2010).

Catalytic Applications in Piperidine Synthesis

- Catalytic introduction of methoxycarbonyl methyl groups in unsubstituted pyridine has been achieved, highlighting the compound's role in piperidine derivative synthesis (Crotti et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyridinecarboxylic acids, which this compound is a derivative of, are known to interact with various biological targets .

Mode of Action

It’s worth noting that pyridinecarboxylic acids, the parent compounds, are known to interact with their targets through various mechanisms .

Biochemical Pathways

Pyridinecarboxylic acids and their derivatives are known to be involved in various biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 15116 , which could influence its pharmacokinetic properties.

Result of Action

It’s worth noting that pyridinecarboxylic acids and their derivatives can have various effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including human serum albumin and metalloenzyme inhibitors . These interactions are crucial for its function in biochemical pathways, where it acts as a ligand or inhibitor, influencing the activity of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . These effects are mediated through its interactions with specific cellular receptors and enzymes, leading to changes in cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function . These interactions are essential for its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects . Targeting signals and post-translational modifications direct it to these compartments, influencing its activity and function within the cell.

Propriétés

IUPAC Name |

methyl 3-methoxy-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-7(12-2)8(10-6)9(11)13-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIAUNBBTVKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605519 |

Source

|

| Record name | Methyl 3-methoxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65515-24-4 |

Source

|

| Record name | Methyl 3-methoxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.